molecular formula C11H14N2S B1348155 6-Butyl-benzothiazol-2-ylamine CAS No. 65948-20-1

6-Butyl-benzothiazol-2-ylamine

Cat. No. B1348155
CAS RN: 65948-20-1
M. Wt: 206.31 g/mol
InChI Key: GFGBNISGCXRRGF-UHFFFAOYSA-N
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Description

6-Butyl-benzothiazol-2-ylamine is a chemical compound with the molecular formula C11H14N2S1. It has a molecular weight of 206.311. The compound is solid in its physical form1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 6-Butyl-benzothiazol-2-ylamine. However, benzothiazoles can be synthesized through various methods2. For instance, a straightforward synthesis of 2-arylbenzothiazoles can be achieved from 2-aminothiophenol and aryl aldehydes in an air/DMSO oxidant system2.



Molecular Structure Analysis

The 6-Butyl-benzothiazol-2-ylamine molecule contains a total of 29 bonds. There are 15 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Thiazole3.



Chemical Reactions Analysis

Specific chemical reactions involving 6-Butyl-benzothiazol-2-ylamine are not available. However, benzothiazoles can undergo various chemical reactions2. For example, 2-aminothiophenol can react with aldehydes to form 2-substituted benzothiazoles2.



Physical And Chemical Properties Analysis

6-Butyl-benzothiazol-2-ylamine has a molecular weight of 206.311. It is a solid compound1. The InChI code for this compound is 1S/C11H14N2S/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3,(H2,12,13)1.


Scientific Research Applications

Modification of Biologically Active Compounds

Research demonstrates the modification of biologically active compounds like riluzole with benzothiazol-2-ylamine derivatives for enhanced effects on neuronal receptors and neurotransmitter modulation. This modification strategy explores the impact on NMDA receptors and the glutamate neurotransmitter system, suggesting potential applications in neuropharmacology (Sokolov et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives, including those related to 6-Butyl-benzothiazol-2-ylamine, have been studied for their corrosion inhibiting properties on carbon steel in acidic environments. Their effectiveness suggests applications in materials protection and the extension of the lifespan of metal components in industrial settings (Hu et al., 2016).

Organic Synthesis

The molecule has been utilized in organic synthesis processes, such as the Passerini three-component reaction, to produce α-benzothiazole acyloxyamides. This illustrates its role in the development of novel organic compounds with potential applications in drug development and synthetic chemistry (Sheikholeslami-Farahani & Shahvelayati, 2013).

Anticancer Research

Compounds derived from benzothiazole, including modifications with 6-Butyl-benzothiazol-2-ylamine, have shown promising anticancer activity. These derivatives have been tested against various cancer cell lines, revealing potential therapeutic applications in oncology (Havrylyuk et al., 2010).

Antiparasitic Properties

Benzothiazole derivatives have been investigated for their antiparasitic properties, particularly against Leishmania infantum and Trichomonas vaginalis. These findings open avenues for new treatments for parasitic infections (Delmas et al., 2002).

Antimicrobial Activity

The antimicrobial activity of benzothiazole derivatives, including those synthesized from 6-Butyl-benzothiazol-2-ylamine, has been extensively studied. These compounds have shown effectiveness against various bacterial and fungal species, suggesting their potential in developing new antimicrobial agents (Patel & Agravat, 2007).

Advanced Material Applications

Research into the fluorescence properties of benzothiazole-based ligands and their metal complexes indicates potential applications in the development of novel materials with specific optical properties for use in sensing, imaging, and electronics (Gulcan et al., 2014).

Safety And Hazards

Specific safety and hazard information for 6-Butyl-benzothiazol-2-ylamine is not available in the resources. However, it is always recommended to handle chemical compounds with appropriate safety measures.


Future Directions

Benzothiazole and its derivatives have been the subject of extensive research due to their wide range of pharmacological properties4. Future research may focus on the synthesis of more potent biologically active benzothiazole-based drugs4.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

6-butyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGBNISGCXRRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364537
Record name 6-Butyl-benzothiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Butyl-benzothiazol-2-ylamine

CAS RN

65948-20-1
Record name 6-Butyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65948-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Butyl-benzothiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Step-1: To a mixture of 4-butylaniline 67 mmol) and KSCN (26 g, 268 mmol) in acetic acid was added Br2 in acetic acid (70 mL) dropwise over 6 min at RT. The mixture was stirred at RT overnight and poured into water (2 L). The precipitate was collected, washed with water and dried to afford 6-butylbenzo[d]thiazol-2-amine. MS (ESI+) m/z 207.20 [M+H]+
Quantity
67 mmol
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26 g
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0 (± 1) mol
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0 (± 1) mol
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70 mL
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2 L
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